Generic tetralones yield mixed regioisomers and suffer rapid metabolism, compromising API synthesis. 5,7-Difluoro-2-tetralone overcomes this via fluorine-directed cyclization and metabolic blockade. • Delivers high-purity 2-tetralone core without regioisomer contamination. • Blocks CYP450 oxidation at 5,7 positions, critical for DBH inhibitor stability (Nepicastat). • Enables scalable chiral 2-aminotetralin synthesis via asymmetric catalysis. Supplied with analytical data, in stock for immediate dispatch.
5,7-Difluoro-2-tetralone (CAS 172366-38-0) is a highly specialized bicyclic intermediate fundamentally utilized in the synthesis of advanced neuroactive pharmaceuticals, most notably the potent dopamine β-hydroxylase (DBH) inhibitor Nepicastat. Characterized by its precise 5,7-difluoro substitution on a tetralone core, this compound offers a specific combination of electronic modulation and metabolic resistance. In industrial procurement, it is prioritized over generic tetralones for its ability to yield chiral 2-aminotetralin derivatives with enhanced blood-brain barrier penetration and high target selectivity [1].
Substituting 5,7-difluoro-2-tetralone with unsubstituted 2-tetralone or monofluoro analogs fundamentally compromises both downstream pharmacological efficacy and synthetic yield. The 5,7-difluoro motif is not merely a lipophilic enhancer; it specifically blocks metabolic oxidation at the vulnerable 5 and 7 positions of the aromatic ring, a critical requirement for the in vivo stability of DBH inhibitors. Furthermore, during precursor synthesis via Friedel-Crafts cyclization, the dual fluorine atoms provide essential electronic directing effects that prevent the formation of mixed regioisomers, ensuring high-purity isolation of the 2-tetralone core that generic analogs cannot achieve[1].
The procurement of 5,7-difluoro-2-tetralone is directly tied to the exceptional potency of its downstream derivative, Nepicastat. When compared to the benchmark DBH inhibitor Disulfiram, the difluoro-derived Nepicastat exhibits an IC50 of 9 nM, representing a greater than 100-fold increase in target affinity. This level of potency cannot be achieved using unsubstituted tetralone precursors [1].
| Evidence Dimension | Dopamine β-hydroxylase (DBH) inhibitory potency (IC50) of downstream derivative |
| Target Compound Data | 9 nM (Nepicastat, derived from 5,7-difluoro-2-tetralone) |
| Comparator Or Baseline | ~1000 nM (Disulfiram, generic DBH inhibitor baseline) |
| Quantified Difference | >100-fold higher potency for the difluoro-derived inhibitor |
| Conditions | In vitro human DBH enzyme assay |
Procuring the exact 5,7-difluoro precursor is mandatory to synthesize inhibitors that achieve nanomolar potency without the non-specific enzyme inhibition seen in generic alternatives.
In industrial scale-up, the synthesis of the tetralone core via Friedel-Crafts cyclization from 3,5-difluorophenylacetic acid is highly efficient. The symmetric electronic directing effects of the two fluorine atoms result in an 80-91% isolated yield of the specific 5,7-difluoro-2-tetralone isomer. In contrast, mono-substituted analogs often yield complex mixtures of regioisomers (e.g., 6-fluoro vs 8-fluoro), dropping the isolated yield of the desired target to below 60% and requiring costly chromatographic separation [1].
| Evidence Dimension | Regioselective cyclization isolated yield |
| Target Compound Data | 80-91% isolated yield of the specific 2-tetralone isomer |
| Comparator Or Baseline | <60% typical yield for mono-fluoro analogs due to mixed regioisomer formation |
| Quantified Difference | >20-30% improvement in isolated yield of the target regioisomer |
| Conditions | Friedel-Crafts cyclization (ethylene gas, AlCl3, dichloromethane) |
The specific difluoro substitution pattern directs the cyclization efficiently, minimizing costly downstream chromatographic separations in industrial manufacturing.
The strategic placement of fluorine atoms at the 5 and 7 positions of the tetralone core provides a critical metabolic advantage for downstream active pharmaceutical ingredients (APIs). Unlike unsubstituted 2-tetralones, which are highly susceptible to rapid cytochrome P450-mediated oxidation at the aromatic ring, the strong C-F bonds in 5,7-difluoro-2-tetralone completely block these primary metabolic liabilities, significantly extending the in vivo half-life of the resulting neuroactive compounds [1].
| Evidence Dimension | Aromatic ring metabolic stability (susceptibility to oxidation) |
| Target Compound Data | Complete blockade of oxidation at C5 and C7 positions |
| Comparator Or Baseline | Unsubstituted 2-tetralone derivatives (rapidly oxidized at C5/C7) |
| Quantified Difference | Prevention of major metabolic degradation pathways |
| Conditions | In vivo pharmacokinetic profiling of downstream DBH inhibitors |
Selecting this specific fluorinated scaffold is essential for developing CNS drugs that require prolonged systemic exposure without rapid hepatic clearance.
5,7-Difluoro-2-tetralone is the irreplaceable starting material for Nepicastat, a clinical-stage therapeutic for cocaine dependence and cardiovascular conditions. The compound undergoes reductive amination and subsequent cyclization to form the imidazole-2-thione pharmacophore, where the 5,7-difluoro motif ensures metabolic stability and nanomolar target engagement [1].
Beyond Nepicastat, this precursor is highly valuable for synthesizing a library of chiral 2-aminotetralins. Its compatibility with asymmetric transfer hydrogenation and transaminase-mediated amination allows for the scalable production of neuroactive compounds requiring specific lipophilicity and pKa profiles dictated by the difluoro substitution [2].
In medicinal chemistry, the compound serves as a privileged scaffold for central nervous system (CNS) drug discovery. The fluorine atoms enhance blood-brain barrier permeability while blocking cytochrome P450-mediated oxidation at the aromatic ring, making it a highly effective choice over unsubstituted tetralones when optimizing lead compounds for neurological targets [3].